N'-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide is an organic compound that features a benzodioxole ring and a cyclopentyloxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with cyclopentylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential anticancer and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the cyclopentyloxamide moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxole-5-carboxylic acid: A precursor in the synthesis of N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide.
Cyclopentylamine: Another precursor used in the synthesis.
N-(1,3-benzodioxol-5-yl)-3,4-diethoxybenzamide: A compound with a similar benzodioxole ring but different substituents.
Uniqueness
N’-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide is unique due to its specific combination of the benzodioxole ring and cyclopentyloxamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13(15-9-3-1-2-4-9)14(18)16-10-5-6-11-12(7-10)20-8-19-11/h5-7,9H,1-4,8H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAPCAIAMVSSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.